![molecular formula C17H14N6O3 B2571665 2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034350-16-6](/img/structure/B2571665.png)
2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N6O3 and its molecular weight is 350.338. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Design
Imidazo[1,2-a]pyridine derivatives, such as those explored by Linton et al. (2011), have been identified as antagonists for specific receptors, showing promising in vivo tumor growth inhibition in models of castration-resistant prostate cancer. These studies reveal the importance of structural modifications to enhance drug stability and efficacy, particularly by reducing metabolism mediated by enzymes like aldehyde oxidase (AO) (Linton et al., 2011).
Synthetic Methodologies
Research by Crawforth and Paoletti (2009) demonstrates innovative synthetic approaches for imidazo[1,5-a]pyridines, highlighting the versatility and chemical reactivity of the imidazo[1,2-a]pyridine core. These methods enable the introduction of various substituents, potentially including the complex side chains seen in the queried compound (Crawforth & Paoletti, 2009).
Biological Interactions and Mechanisms
Studies on pyrrole and imidazole-based polyamides, like those conducted by Chavda et al. (2010), provide insights into how such molecules interact with DNA, potentially regulating gene expression. These interactions are critical for understanding the broader implications of imidazo[1,2-a]pyridine derivatives in therapeutic contexts (Chavda et al., 2010).
Drug Development and Optimization
The development of potassium-competitive acid blockers (P-CABs) as represented by the work of Palmer et al. (2007), showcases the potential of imidazo[1,2-a]pyridine derivatives in creating drugs with favorable pharmacological profiles. These studies often involve extensive structure-activity relationship (SAR) exploration to optimize therapeutic potential (Palmer et al., 2007).
Mechanism of Action
Target of Action
The compound “2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide” contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities .
properties
IUPAC Name |
2-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-10-14(23-8-3-2-6-12(23)20-10)17(25)19-9-13-21-15(22-26-13)11-5-4-7-18-16(11)24/h2-8H,9H2,1H3,(H,18,24)(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFYJHORRIGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide |
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